

Application Notes & Protocols: 2-Ethylthiazole-5-carbaldehyde in Flavor Chemistry

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Compound of Interest

Compound Name: **2-Ethylthiazole-5-carbaldehyde**

Cat. No.: **B1487461**

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A Senior Application Scientist's Guide for Researchers and Product Developers

Author's Note: The focus of this guide, **2-Ethylthiazole-5-carbaldehyde**, is a specialized flavor chemical. While direct, extensive peer-reviewed data on its specific applications are emerging, this document is constructed upon the foundational principles of flavor chemistry and authoritative data from closely related thiazole analogs. The protocols provided are robust, field-proven methodologies adapted for the targeted evaluation and application of this compound.

Introduction: The Role of Thiazoles in Modern Flavor Science

Thiazoles are a cornerstone class of heterocyclic compounds that are indispensable to flavor chemistry.^{[1][2]} Characterized by a five-membered ring containing both sulfur and nitrogen, they are famed for their potent and diverse aroma profiles.^[3] These compounds are naturally formed in thermally processed foods—such as roasted coffee, fried chicken, and baked bread—primarily through the Maillard reaction and the thermal degradation of thiamine (Vitamin B1) or sulfur-containing amino acids.^{[1][2]}

The allure of thiazoles for flavorists lies in their low odor thresholds and their ability to impart complex, desirable notes, including:

- Roasted & Nutty: Characteristic of 2-acetylthiazole.

- Meaty & Savory: Often associated with alkyl-substituted thiiazoles.[\[4\]](#)
- Green & Vegetal: Found in compounds like 2-isobutylthiazole, a key odorant in tomatoes.[\[5\]](#)

2-Ethylthiazole-5-carbaldehyde (CAS 933683-87-5) represents a molecule of significant interest, combining the foundational thiazole structure with two key functional groups: a 2-ethyl group and a 5-carbaldehyde (aldehyde) group. This unique structure suggests a complex and versatile flavor profile, positioning it as a valuable tool for creating authentic and impactful savory and roasted flavors.

Technical Profile of 2-Ethylthiazole-5-carbaldehyde

A comprehensive understanding of a flavor ingredient begins with its fundamental physicochemical properties.

| Property | Value | Source(s) |
|-------------------|--|--|
| IUPAC Name | 2-ethyl-1,3-thiazole-5-carbaldehyde | [6] |
| CAS Number | 933683-87-5 | [6] [7] [8] [9] [10] |
| Molecular Formula | C ₆ H ₇ NOS | [7] [9] [10] |
| Molecular Weight | 141.19 g/mol | [7] [8] [9] |
| Appearance | Data not widely published; likely a liquid or low-melting solid. | |
| Boiling Point | 232°C (Predicted) | [9] |
| Purity Spec. | ≥95% | [7] [11] |
| Storage | Inert atmosphere, 2-8°C | [8] [9] |

Inferred Sensory Profile: A Causal Analysis

The sensory characteristics of **2-Ethylthiazole-5-carbaldehyde** can be logically inferred by dissecting its molecular structure. This causal relationship is critical for predicting its behavior in

flavor systems.

- Thiazole Ring: The core heterocyclic structure is the primary contributor to the foundational roasted, sulfury, and savory notes. This is the signature character of the thiazole family.[5]
- 2-Ethyl Group: Alkyl groups at the 2-position of the thiazole ring are known to enhance nutty and meaty characteristics. The related compound 2-ethylthiazole is noted for its savory and nutty profile.[12]
- 5-Carbaldehyde Group: The aldehyde moiety (-CHO) is highly reactive and typically imparts green, fatty, or pungent notes. Crucially, it serves as a reactive handle for generating more complex flavors during processing, particularly through the Maillard reaction.

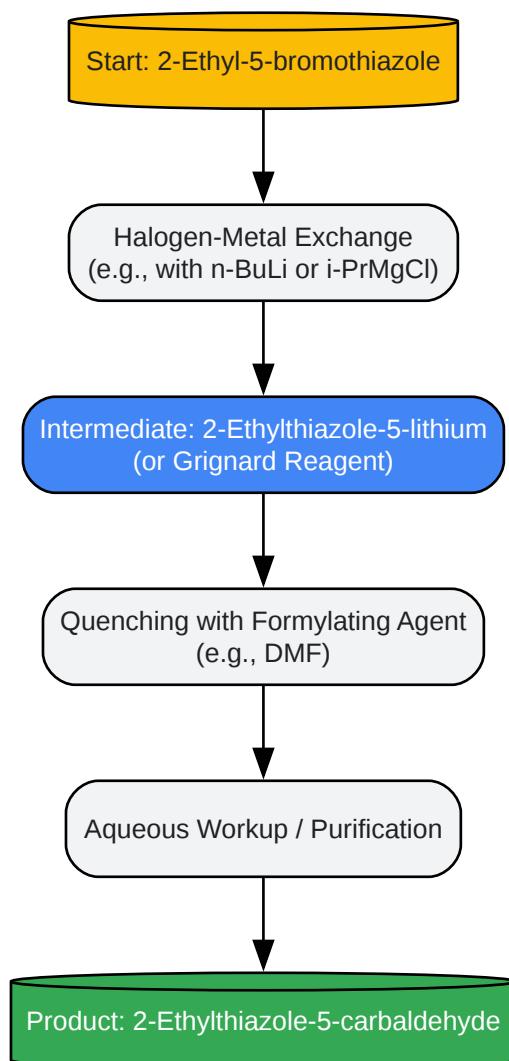
Based on this analysis, **2-Ethylthiazole-5-carbaldehyde** is predicted to possess a complex aroma profile with roasted, nutty, and savory notes, complemented by a sharp, green nuance. Its true value may lie not only in its direct contribution but in its function as a reactive flavor precursor.

Caption: Inferred sensory contributions of the structural components of **2-Ethylthiazole-5-carbaldehyde**.

Synthesis and Chemical Reactivity

Plausible Synthetic Pathway

While multiple synthetic routes to thiazoles exist, a common and industrially viable approach for this type of compound involves the formylation of a pre-formed substituted thiazole. A plausible route would be the halogen-metal exchange of 2-ethyl-5-bromothiazole followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[13][14][15][16]



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Caption: Plausible workflow for the synthesis of **2-Ethylthiazole-5-carbaldehyde**.

Reactivity in Flavor Systems: The Power of the Aldehyde

The aldehyde group makes **2-Ethylthiazole-5-carbaldehyde** a potent reactive flavor precursor. In food systems, especially during heating, it can readily participate in:

- Maillard Reaction: Reacts with amino acids to generate a cascade of new flavor compounds, including pyrazines and other complex heterocycles, deepening the roasted and savory character.

- Strecker Degradation: Specifically, the reaction with an amino acid leads to the formation of a Strecker aldehyde, which further contributes to the overall aroma profile.

This reactivity is the key to its utility. It doesn't just add its own flavor; it actively generates new, complex flavors within the food matrix, a hallmark of a sophisticated flavor ingredient.

Application Protocols

The following protocols provide a systematic framework for evaluating and utilizing **2-Ethylthiazole-5-carbaldehyde**.

Protocol 4.1: Sensory Evaluation and Threshold Determination

Objective: To determine the sensory threshold and descriptive aroma profile of the compound.

Causality: Establishing the sensory threshold is critical for determining appropriate dosage levels. Using an odorless solvent ensures that the evaluation is solely of the target compound.

Methodology:

- Stock Solution Preparation: Prepare a 1000 ppm (0.1%) stock solution of **2-Ethylthiazole-5-carbaldehyde** in an appropriate solvent (e.g., propylene glycol or deodorized ethanol).
- Dilution Series: Create a series of dilutions in spring water, starting from 10 ppm and decreasing by a factor of 10 (10, 1, 0.1, 0.01, 0.001 ppm).
- Sensory Panel: Assemble a panel of at least 5-7 trained sensory analysts.
- Triangle Test: Present the panelists with three samples (two blanks, one with the diluted compound) at each concentration, starting from the lowest. Ask them to identify the "odd" sample. The concentration at which a statistically significant number of panelists can correctly identify the sample is the detection threshold.
- Descriptive Analysis: At concentrations well above the threshold (e.g., 0.5-5 ppm), ask panelists to freely describe the aroma and taste attributes using standardized flavor language (e.g., nutty, roasted, green, sulfury, meaty).

Protocol 4.2: Incorporation into a Savory Flavor Model System

Objective: To evaluate the compound's flavor contribution in a basic savory application.

Causality: A simplified model system allows for clear assessment of the compound's impact without confounding variables from a complex food matrix. This isolates its direct contribution to a savory profile.

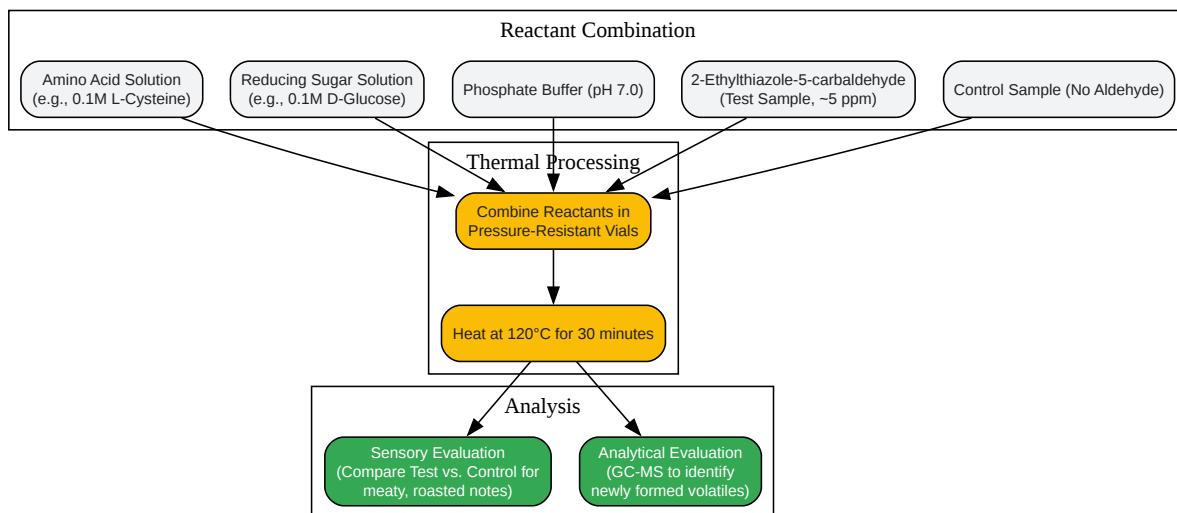
Methodology:

- Base Preparation: Prepare a simple savory broth by dissolving 5g of yeast extract and 3g of sodium chloride in 1 liter of hot water. Allow to cool.
- Dosing: Prepare three versions of the broth:
 - A: Control (no addition).
 - B: Dosed with **2-Ethylthiazole-5-carbaldehyde** at a low level (e.g., 0.1 ppm).
 - C: Dosed with **2-Ethylthiazole-5-carbaldehyde** at a high level (e.g., 1.0 ppm).
- Evaluation: Have a sensory panel compare the aroma and taste of samples B and C against the control (A). Panelists should note differences in savory impact, roasted character, mouthfeel, and any off-notes.
- Analysis: Determine the optimal dosage range that enhances the desired savory and roasted notes without introducing harshness.

Protocol 4.3: Application in a Reaction Flavor System

Objective: To assess the compound's performance as a reactive precursor in a Maillard reaction.

Causality: This protocol simulates the conditions of cooking and thermal processing. It demonstrates the compound's ability to react with common food components (amino acids, sugars) to generate a more complex and authentic "process flavor."



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Caption: Experimental workflow for evaluating **2-Ethylthiazole-5-carbaldehyde** in a Maillard reaction.

Analytical Methodologies

Protocol 5.1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To accurately identify and quantify the compound in a food matrix.

Causality: GC-MS is the gold standard for analyzing volatile and semi-volatile flavor compounds.^[17] It provides both the retention time for identification and the mass spectrum for definitive confirmation and quantification.

Methodology:

- Sample Preparation (Extraction):
 - Solvent Extraction: For liquid samples (e.g., broths, beverages), perform a liquid-liquid extraction using a non-polar solvent like dichloromethane.
 - Solid-Phase Microextraction (SPME): For both liquid and solid samples, use a headspace SPME fiber (e.g., DVB/CAR/PDMS) to adsorb volatile compounds. This is a solvent-free and highly sensitive technique.
- GC-MS Analysis:
 - Injector: 250°C, splitless mode.
 - Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or DB-Wax).
 - Oven Program: Start at 40°C, hold for 2 min, then ramp to 250°C at 5-10°C/min.
 - Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 35-350.
- Identification and Quantification:
 - Identification: Confirm the compound by comparing its retention time and mass spectrum to that of an authentic reference standard.
 - Quantification: Prepare a calibration curve using the reference standard and an appropriate internal standard to accurately determine the concentration in the sample.

Regulatory & Safety Considerations

Trustworthiness: The use of any flavor ingredient in commercial products must adhere to strict regulatory standards.

- FEMA GRAS: Many thiazole derivatives are listed as "Generally Recognized as Safe" (GRAS) by the Flavor and Extract Manufacturers Association (FEMA).[\[1\]](#)[\[2\]](#)[\[18\]](#) While **2-Ethylthiazole-5-carbaldehyde** may not be individually listed, its safety evaluation would be informed by the extensive data on the thiazole chemical group.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

- EU Regulations: The European Food Safety Authority (EFSA) has also conducted comprehensive evaluations of flavorings, including numerous thiazoles and related substances, as part of their Flavouring Group Evaluations (FGEs).[\[23\]](#)
- Best Practices: It is imperative for researchers and developers to verify the current regulatory status of this specific compound in their target market before commercial application. All usage must comply with established safe use levels for this class of compounds.

Conclusion and Future Directions

2-Ethylthiazole-5-carbaldehyde stands as a promising and versatile ingredient for the modern flavorist. Its predicted sensory profile—a fusion of roasted, nutty, savory, and green notes—combined with its high reactivity, makes it a dual-function tool for both direct flavor contribution and the generation of complex process flavors.

Future research should focus on:

- Formal Sensory Profiling: Rigorous determination of flavor thresholds and descriptors in various food matrices.
- Formation Pathway Analysis: Investigating its natural occurrence and formation pathways in cooked foods.
- Synergistic Effects: Exploring its interactions with other key flavor compounds (e.g., thiols, pyrazines) to create novel and impactful flavor systems.

By leveraging the robust protocols outlined in this guide, researchers and developers can effectively unlock the potential of **2-Ethylthiazole-5-carbaldehyde** to create the next generation of authentic and compelling savory flavors.

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